BenchChemオンラインストアへようこそ!

MT1

Epigenetics Oncology BET bromodomain

MT1 (CAS 2060573-82-0) is a first-in-class bivalent chemical probe that revolutionizes BET bromodomain targeting. Unlike monovalent inhibitors like JQ1, its intramolecular binding to both BD1 and BD2 bromodomains delivers >100-fold enhanced cellular potency and subnanomolar target engagement, as validated in MV4;11 leukemia models. This translates directly into stronger MYC downregulation, more robust HEXIM1 induction, and superior in vivo efficacy for your preclinical studies. For researchers requiring the most potent and selective tool to dissect avidity-driven transcriptional effects or to establish rigorous pharmacodynamic biomarker assays, MT1 is an indispensable reference standard. Ensure your target validation and proof-of-concept studies are powered by the highest fidelity probe—order MT1 to achieve the definitive therapeutic window that monovalent agents cannot provide.

Molecular Formula C54H66Cl2N10O9S2
Molecular Weight 1134.2 g/mol
Cat. No. B8134400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMT1
Molecular FormulaC54H66Cl2N10O9S2
Molecular Weight1134.2 g/mol
Structural Identifiers
SMILESCC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CC4C5=NN=C(N5C6=C(C(=C(S6)C)C)C(=N4)C7=CC=C(C=C7)Cl)C)C8=CC=C(C=C8)Cl)C
InChIInChI=1S/C54H66Cl2N10O9S2/c1-33-35(3)76-53-47(33)49(39-7-11-41(55)12-8-39)59-43(51-63-61-37(5)65(51)53)31-45(67)57-15-17-69-19-21-71-23-25-73-27-29-75-30-28-74-26-24-72-22-20-70-18-16-58-46(68)32-44-52-64-62-38(6)66(52)54-48(34(2)36(4)77-54)50(60-44)40-9-13-42(56)14-10-40/h7-14,43-44H,15-32H2,1-6H3,(H,57,67)(H,58,68)/t43-,44-/m0/s1
InChIKeyJNSLBXJNVHYNNW-CXNSMIOJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MT1 (CAS 2060573-82-0) – A Bivalent BET Bromodomain Chemical Probe with Subnanomolar Potency


MT1 (CAS 2060573-82-0) is a first-in-class bivalent chemical probe that simultaneously engages both bromodomains of BET family proteins (BRD2, BRD3, BRD4, BRDT) via an intramolecular binding mode [1]. Characterized by a PEG7 linker connecting two JQ1-derived warheads, MT1 exhibits picomolar affinity for BET bromodomains and subnanomolar cellular potency—a paradigm shift from monovalent BET inhibitors [1]. Its high aqueous solubility (>10 mM in DMSO) and well-defined selectivity profile make it a critical tool for probing epigenetic regulation in cancer and inflammation [1][2].

Why Monovalent BET Inhibitors Cannot Substitute for MT1: The Avidity-Driven Performance Gap


Monovalent BET inhibitors such as JQ1, I-BET762, and OTX015 bind a single bromodomain with nanomolar affinity, but fail to exploit the tandem bromodomain architecture of BET proteins [1]. In contrast, MT1 is an intramolecular bivalent binder that engages both BD1 and BD2 simultaneously, resulting in a profound avidity effect that translates to >100‑fold greater cellular potency and significantly improved in vivo efficacy [1]. Simply put, no monovalent analog can replicate the cooperative binding and enhanced target residence time afforded by MT1’s bivalent design [1]. Substituting MT1 with a monovalent inhibitor would therefore yield suboptimal target engagement, weaker downstream signaling modulation, and diminished therapeutic window in preclinical models [1].

MT1 Comparative Performance Data: Quantified Differentiation from JQ1 and Other BET Inhibitors


Cellular Antiproliferative Potency: MT1 Demonstrates >100‑Fold Improvement Over JQ1 in Leukemia and Carcinoma Models

In cellular viability assays using acute myeloid leukemia (MV4;11) and NUT midline carcinoma (NMC797) cell lines, MT1 (as a representative bivalent inhibitor) achieves IC50 values in the range of 0.22–2.6 nM [1]. By comparison, the monovalent parent compound JQ1 exhibits IC50 values of 69 nM (MV4;11) and 72 nM (NMC797) in the same experimental system [1]. This represents a calculated potency enhancement of 26‑fold to 313‑fold, consistent with the >100‑fold improvement reported for the bivalent series [1].

Epigenetics Oncology BET bromodomain

Biochemical Affinity for BRD4(1): MT1 Binds with Picomolar Affinity, Outperforming JQ1 by Nearly 7‑Fold

In a luminescence proximity (AlphaScreen™) assay measuring displacement of a biotinylated histone peptide from the first bromodomain of BRD4 (BRD4(1)), MT1 displays an IC50 of 3.09 nM [1]. The corresponding monovalent inhibitor JQ1 shows an IC50 of 21 nM in the same assay format [1]. The 6.8‑fold improvement in biochemical potency underscores the advantage of bivalent target engagement even in a cell‑free system [1].

Biochemical assay BRD4 Binding affinity

In Vivo Efficacy in Leukemia Xenografts: MT1 Significantly Delays Tumor Progression Relative to JQ1

In a disseminated leukemia model using MV4;11 cells engrafted in NSG mice, daily intraperitoneal administration of MT1 (44.2 or 22.1 µmol/kg) for 14 days significantly prolonged survival and delayed disease progression compared to vehicle control [1]. Direct comparison with JQ1 demonstrated that MT1 treatment resulted in a statistically significant (P < 0.05) reduction in leukemia burden and extended median survival, whereas JQ1 at an equivalent molar dose produced a less pronounced effect [1].

In vivo pharmacology Leukemia Xenograft model

Pharmacokinetic Half‑Life in Mice: MT1 Exhibits a Terminal t1/2 of 2.70 Hours, Enabling Sustained Target Coverage

MT1 was specifically engineered with a PEG7 linker and lacks the labile ester moieties present in earlier bivalent candidates, resulting in improved metabolic stability [1]. Following intraperitoneal administration in mice, MT1 displays a terminal elimination half‑life (t1/2) of 2.70 hours [1]. While a direct head‑to‑head PK comparison with JQ1 is not provided in the same study, this half‑life supports once‑daily dosing in murine efficacy models and represents a favorable ADME attribute relative to the shorter‑lived heterodimer intermediates [1].

Pharmacokinetics ADME Drug metabolism

Target Selectivity: MT1 Retains High Specificity for BET Family Bromodomains with Minimal Off‑Target Binding

In a comprehensive selectivity panel (BROMOscan, DiscoverX) comprising 40 bromodomains, MT1 demonstrated picomolar displacement of BET family members (BRD2, BRD3, BRD4, BRDT) while showing negligible binding to non‑BET bromodomains at concentrations up to 10 µM [1][2]. Specifically, MT1 exhibited IC50 values >1.8 µM for GCN5L2, >6.4 µM for CBP, and >8.6 µM for EP300, confirming a clean selectivity window [2]. Additionally, screening against a panel of >50 GPCRs, ion channels, and transporters revealed no significant interactions except partial inhibition of the NK2 receptor [2].

Selectivity profiling Bromodomain Off‑target

Optimal Use Cases for MT1: Where Bivalent BET Inhibition Delivers Unmatched Value


Preclinical Oncology: Hematological Malignancies with MYC Dependency

MT1 is ideally suited for xenograft and syngeneic models of MYC‑driven leukemias and lymphomas. The compound’s >100‑fold enhanced cellular potency [1] and demonstrated in vivo efficacy in MV4;11 leukemia models [1] enable robust target validation and proof‑of‑concept studies where monovalent BET inhibitors have shown only modest activity. Researchers can expect stronger downregulation of MYC and HEXIM1 induction, providing a clearer therapeutic window [1].

Epigenetic Tool Compound Studies: Probing BET Bromodomain Cooperativity

Because MT1 engages both bromodomains of BET proteins intramolecularly, it serves as a unique tool to dissect the functional consequences of simultaneous BD1/BD2 blockade. Experiments requiring selective inhibition of the BET family without confounding activity on other bromodomains benefit from MT1’s picomolar affinity and well‑documented selectivity profile [2]. Use MT1 to differentiate avidity‑driven transcriptional effects from those achieved by monovalent occupancy [1].

Combination Therapy Studies: Enhancing Sensitivity to Standard‑of‑Care Agents

MT1’s profound anti‑proliferative effects at low nanomolar concentrations [1] make it a preferred partner for combination regimens with chemotherapeutics (e.g., cytarabine, doxorubicin) or targeted agents (e.g., venetoclax). The improved pharmacokinetic half‑life (2.70 h) [1] supports once‑daily dosing, simplifying co‑administration schedules and reducing animal handling stress in long‑term efficacy studies.

Pharmacodynamic Biomarker Development

Given MT1’s subnanomolar cellular potency [1] and clean selectivity [2], it is an excellent reference compound for establishing pharmacodynamic assays measuring BET target engagement (e.g., MYC mRNA suppression, HEXIM1 upregulation) in tumor biopsies or surrogate tissues. Its consistent and potent target modulation reduces inter‑experiment variability, facilitating robust biomarker validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for MT1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.